

what is the chemical structure of (R)-ZG197

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An In-Depth Technical Guide to (R)-ZG197: A Selective SaClpP Activator

This guide provides a comprehensive overview of **(R)-ZG197**, a novel antibacterial agent targeting Staphylococcus aureus. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

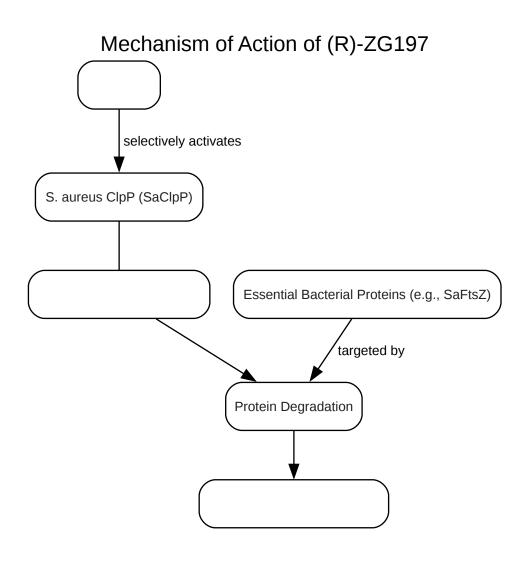
(R)-ZG197 is a highly selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP).[1] Its chemical properties are summarized below.

Property	Value		
IUPAC Name	(6S,9aS)-6-((S)-sec-butyl)-8-((R)-1-(naphthalen-1-yl)ethyl)-4,7-dioxo-N-(4,4,4-trifluorobutyl)hexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide[2]		
Molecular Formula	C28H35F3N4O3[2]		
Molecular Weight	532.61 g/mol [2]		
CAS Number	2999672-72-7[2]		
InChlKey	BAZGDIOJCKGDHH-RHDWJPPYSA-N[2]		

Mechanism of Action



(R)-ZG197 functions as a species-specific activator of SaClpP, a highly conserved protease in bacteria.[3][4] Aberrant activation of SaClpP leads to the degradation of essential bacterial proteins, including SaFtsZ, which is crucial for cell division.[1] This ultimately results in the suppression of bacterial growth and demonstrates the potential of **(R)-ZG197** as a therapeutic agent against staphylococcal infections.[1][3]



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Caption: Mechanism of (R)-ZG197 action.

Quantitative Data

The following tables summarize the key quantitative data for **(R)-ZG197**, highlighting its potency and selectivity.



Table 1: In Vitro Activity

Parameter	Target Value		Reference	
EC50	S. aureus ClpP (SaClpP)	1.5 μΜ	[1]	
EC50	Homo sapiens ClpP (HsClpP)	31.4 μΜ	[1]	
MIC	S. aureus	0.5 μg/mL	[1]	
MIC Range	Broad spectrum S. aureus strains	0.5-2 μg/mL	[1]	

Table 2: In Vivo Efficacy

Animal Model	Infection	Dosage	Outcome	Reference
Zebrafish	S. aureus USA300	25-100 mg/kg; i.p.; once	Significantly prolonged survival rate	[1]
Murine Skin	S. aureus	7.5 mg/kg; s.c.; twice daily for 3 days	Anti-infective efficacy	[1]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research labs, this section describes the methodologies for key experiments based on available literature.

4.1. SaClpP Activation Assay

- Objective: To determine the half-maximal effective concentration (EC50) of (R)-ZG197 for SaClpP activation.
- Methodology: The proteolytic activity of SaClpP is measured in the presence of varying concentrations of (R)-ZG197. A common method involves using a fluorogenic peptide



substrate. The rate of fluorescence increase, corresponding to peptide cleavage, is monitored over time. The EC50 value is calculated by fitting the dose-response curve to a suitable pharmacological model.

4.2. Minimum Inhibitory Concentration (MIC) Assay

- Objective: To determine the minimum concentration of (R)-ZG197 that inhibits the visible growth of S. aureus.
- Methodology: A serial dilution of (R)-ZG197 is prepared in a liquid growth medium. A
 standardized inoculum of S. aureus is added to each dilution. The cultures are incubated for
 a specified period (e.g., 18 hours), and the MIC is determined as the lowest concentration of
 the compound at which no visible bacterial growth is observed.[1]

4.3. Thermal Stability Assay

- Objective: To assess the effect of (R)-ZG197 on the thermal stability of SaClpP.
- Methodology: The melting temperature (Tm) of SaClpP is measured in the presence and absence of **(R)-ZG197** (e.g., 10 μM for 2 hours).[1] This is often done using differential scanning fluorimetry or a similar technique that monitors protein unfolding as a function of temperature. An increase in Tm in the presence of the compound indicates stabilization.

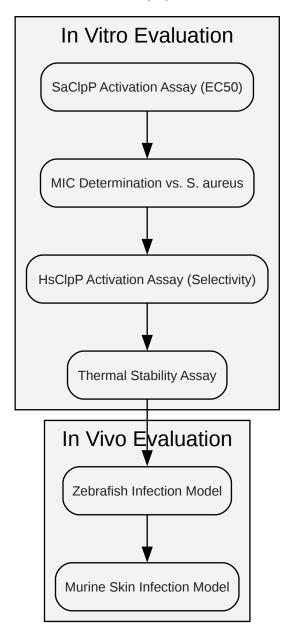
4.4. In Vivo Infection Models

- Objective: To evaluate the therapeutic efficacy of (R)-ZG197 in treating S. aureus infections in living organisms.
- Methodology:
 - Zebrafish Model: Zebrafish larvae are infected with a lethal dose of S. aureus. Different doses of (R)-ZG197 are administered (e.g., via intraperitoneal injection), and the survival rate is monitored over time compared to a vehicle control group.[1]
 - Murine Skin Infection Model: A localized skin infection is established in mice by subcutaneous injection of S. aureus. (R)-ZG197 is administered (e.g., subcutaneously),



and the therapeutic effect is assessed by measuring parameters such as the size of the necrotic lesion compared to a control group.[1]

Experimental Workflow for (R)-ZG197 Characterization



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Caption: A typical experimental workflow.



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